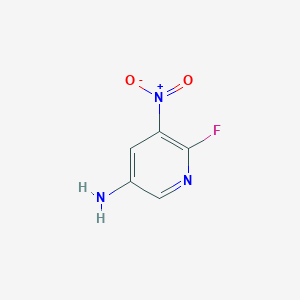
N-(2,4,6-Trimethylphenyl)maleamicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Trimethylphenyl)maleamic acid: is an organic compound with the molecular formula C13H15NO3 . It is characterized by the presence of a maleamic acid moiety attached to a 2,4,6-trimethylphenyl group. This compound is known for its unique structural properties, including intramolecular hydrogen bonding, which contributes to its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)maleamic acid typically involves the reaction of maleic anhydride with 2,4,6-trimethylaniline. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(2,4,6-Trimethylphenyl)maleamic acid are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4,6-Trimethylphenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products:
Oxidation: Maleic acid derivatives.
Reduction: Maleamide derivatives.
Substitution: Various substituted N-(2,4,6-trimethylphenyl)maleamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-Trimethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(2,4,6-Trimethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-Phenylmaleamic acid
- N-(2,4-Dimethylphenyl)maleamic acid
- N-(2,6-Dimethylphenyl)maleamic acid
Comparison: N-(2,4,6-Trimethylphenyl)maleamic acid is unique due to the presence of three methyl groups on the aromatic ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(Z)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4- |
InChI-Schlüssel |
LIBBIQNPOBBNDV-PLNGDYQASA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C\C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)













